(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride
Description
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS: 7242-92-4) is a bicyclic amine derivative with a molecular formula of C₇H₁₃N·HCl and a molecular weight of 172.09 g/mol (as the hydrochloride salt) . It is primarily used in laboratory research, particularly in medicinal chemistry for synthesizing receptor-targeted compounds. The compound’s rigid bicyclo[2.2.1]heptane scaffold and stereochemistry (1R,2R,4S) contribute to its unique physicochemical and pharmacological properties, such as enhanced receptor binding selectivity and metabolic stability .
Properties
IUPAC Name |
(1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZMPZQAQTXAHW-VWZUFWLJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65481-69-8 | |
| Record name | Endo-bicyclo[2.2.1]heptan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptan-2-one using a reducing agent such as lithium aluminum hydride, followed by amination with ammonia or an amine . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of endo-bicyclo[2.2.1]heptan-2-amine hydrochloride often involves catalytic hydrogenation of bicyclo[2.2.1]heptan-2-one in the presence of a suitable catalyst, followed by amination and subsequent conversion to the hydrochloride salt . This method is preferred for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amine derivatives
Substitution: Substituted amine derivatives
Scientific Research Applications
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of endo-bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects . The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and resulting in desired therapeutic outcomes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Stereochemical Impact
The pharmacological activity of bicyclo[2.2.1]heptane derivatives is highly sensitive to stereochemistry and substituent modifications. Key analogs include:
Table 1: Structural Comparison of Bicyclo[2.2.1]heptane Derivatives
Key Observations :
- Stereochemistry : The (1R,2R,4S) configuration of the target compound distinguishes it from TC-5214 (1R,2S,4S), which exhibits neuronal nicotinic receptor (NNR) antagonism for antidepressant effects .
- Substituents : Bulky groups (e.g., phenyl in compound 5a) enhance NMDA receptor affinity but increase cytotoxicity compared to the simpler amine group in the target compound .
- Salt Forms : Hydrochloride salts (e.g., target compound, TC-5214) improve solubility and stability for in vivo applications .
Pharmacological and Toxicological Profiles
Table 2: Receptor Affinity and Toxicity Data
Key Findings :
- Receptor Selectivity : The target compound’s (1R,2R,4S) configuration confers A1AR selectivity, whereas TC-5214’s tetramethyl groups enhance NNR antagonism .
- Toxicity : Bulky substituents (e.g., compound 5a’s phenyl group) reduce therapeutic indices compared to the target compound’s simpler structure .
Biological Activity
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities, particularly as a pharmacological agent. This article delves into its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHN·HCl
- Molecular Weight : 111.18 g/mol
- CAS Number : 7242-92-4
The compound features a bicyclic structure that influences its interaction with biological receptors, particularly in the central nervous system.
NMDA Receptor Antagonism
Research has indicated that derivatives of bicyclo[2.2.1]heptane, including this compound, exhibit significant activity as noncompetitive antagonists at NMDA receptors. These receptors are critical for synaptic plasticity and memory function.
- Binding Affinity : One study reported an IC value of 7.86 μM for related compounds at NMDA receptors, suggesting moderate binding affinity .
- Neuroprotective Activity : In vivo studies demonstrated neuroprotective effects in the maximal electroshock (MES) test at doses of 100 mg/kg .
Orexin Receptor Antagonism
The compound has also been investigated for its role as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite.
- Therapeutic Implications : Antagonists of orexin receptors have potential applications in treating sleep disorders such as insomnia and narcolepsy . The compounds derived from bicyclo[2.2.1]heptane structures may offer new avenues for pharmacotherapy in these areas.
Study on NMDA Receptor Antagonism
A study focused on various bicyclo[2.2.1]heptane derivatives found that specific substitutions could enhance NMDA receptor antagonism:
| Compound | IC (μM) | K (μM) | Neuroprotection (mg/kg) |
|---|---|---|---|
| 5a | 7.86 | 5.28 | 100 |
This data highlights the compound's potential as a lead for developing new neuroprotective agents .
Orexin Receptor Studies
Research into orexin receptor antagonists derived from bicyclo[2.2.1]heptane has shown promise in addressing eating disorders and cognitive dysfunctions:
Q & A
Q. What are the recommended methods for synthesizing (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride with high enantiomeric purity?
The synthesis typically involves catalytic hydrogenation of a norbornene-derived precursor or chiral resolution of racemic mixtures. For example, chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) can resolve enantiomers, achieving >97% purity . Alternative routes include stereoselective reductive amination of bicyclic ketones using catalysts like RuCl[(R,R)-TsDPEN] for asymmetric transfer hydrogenation . Key intermediates should be characterized via H/C NMR and polarimetry to confirm stereochemistry.
Q. How should solubility and stability be optimized for in vitro assays?
The compound is water-soluble (up to 100 mM in HO) but degrades under prolonged exposure to light or acidic conditions (>pH 5). For stability, prepare fresh solutions in deionized water (pH 3–4 adjusted with HCl) and store at 4°C for ≤24 hours. For cell-based studies, use inert buffers like PBS with 0.1% BSA to prevent nonspecific binding .
Q. What analytical techniques are critical for confirming structural integrity and stereochemistry?
- NMR spectroscopy : H and C NMR to verify bicyclic scaffold integrity (e.g., characteristic peaks at δ 1.2–2.8 ppm for bridgehead protons) .
- Chiral HPLC : To confirm enantiomeric excess (e.g., Chiralpak® AD-H column, hexane:isopropanol 90:10, 1 mL/min flow rate) .
- X-ray crystallography : For absolute configuration validation, particularly in resolving ambiguities in NOESY or ROESY data .
Q. What safety precautions are essential during handling?
The compound is classified as a flammable liquid (GHS Category 2) and causes severe skin/eye irritation (GHS Category 1). Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid sparks or heat. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the stereochemistry of (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine influence its pharmacological activity?
The (1R,2R,4S) enantiomer shows higher affinity for neuronal nicotinic receptors (NNRs) compared to its (1S,2S,4R) counterpart. For example, in TC-5214 (a structurally related NNR antagonist), the S-(+)-enantiomer exhibited 10-fold greater potency in depression models due to preferential binding to α4β2 and α3β4 subtypes . Molecular docking studies suggest bridgehead methyl groups and amine orientation are critical for receptor interactions .
Q. How can researchers resolve contradictions in reported receptor binding vs. in vivo efficacy data?
Discrepancies may arise from off-target effects or pharmacokinetic variability. To address this:
- Perform radioligand displacement assays (e.g., H-epibatidine for NNRs) under standardized conditions (pH 7.4, 25°C).
- Validate findings using conditional knockout models to isolate target receptors.
- Compare plasma/tissue concentrations via LC-MS to ensure bioactive levels are achieved in vivo .
Q. What strategies improve metabolic stability for CNS-targeted applications?
- Structural modification : Introduce electron-withdrawing groups (e.g., -CF) at the bridgehead to reduce CYP450-mediated oxidation.
- Prodrug design : Esterification of the amine group enhances blood-brain barrier permeability, with enzymatic cleavage restoring active form .
- Co-administration with CYP inhibitors : Use ketoconazole or ritonavir in preclinical models to prolong half-life .
Q. How do environmental factors (pH, temperature) affect compound stability during long-term storage?
Accelerated stability studies show:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
